Product packaging for D-[1,2,3-13C3]glyceraldehyde(Cat. No.:)

D-[1,2,3-13C3]glyceraldehyde

Cat. No.: B15351105
M. Wt: 93.056 g/mol
InChI Key: MNQZXJOMYWMBOU-BQPNHLMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Uniform ¹³C-Labeling in Triose Metabolism Studies

The uniform labeling of all three carbon atoms in D-[1,2,3-13C3]glyceraldehyde is particularly significant for studying triose metabolism. Glyceraldehyde and its phosphorylated form, glyceraldehyde-3-phosphate, are key intermediates in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and gluconeogenesis. wikipedia.org When a uniformly labeled substrate like this compound is introduced, the ¹³C atoms are distributed throughout these central metabolic pathways.

This complete labeling allows researchers to:

Trace the entire carbon skeleton: Following the fate of all three carbons provides a more complete picture of how the triose molecule is utilized and transformed.

Distinguish between different metabolic routes: The pattern of ¹³C incorporation into downstream metabolites can reveal the relative activities of converging or branching pathways. nih.gov For instance, the labeling patterns in glucose or lactate (B86563) derived from this compound can help quantify the contributions of glycolysis versus the pentose phosphate pathway.

Improve the accuracy of metabolic flux analysis: Uniformly labeled tracers can enhance the precision of flux estimations for entire metabolic networks compared to partially labeled molecules. humankinetics.comnih.gov

The analysis of the distribution of these heavy isotopes in various metabolites, known as isotopomer analysis, provides detailed quantitative data on the flow of carbon through the intricate network of biochemical reactions. youtube.comyoutube.com

Historical Context of Isotopic Tracing in Carbohydrate Biochemistry and Metabolic Flux Analysis

The use of isotopes to trace metabolic pathways has a rich history, dating back to the early 20th century with the discovery of isotopes by Frederick Soddy. nih.gov The initial development of mass spectrometers allowed for the identification and quantification of these different atomic masses. nih.gov Early metabolic research heavily relied on radioactive isotopes, like ¹⁴C, which were relatively easy to detect. nih.gov These pioneering studies laid the groundwork for our fundamental understanding of metabolism. nih.gov

However, the safety concerns associated with radioactive materials spurred the development and use of stable isotopes, particularly ¹³C, ¹⁵N, and ²H (deuterium), for in vivo studies in humans. nih.gov The advancement of analytical technologies, especially mass spectrometry and NMR spectroscopy, has been a driving force in the widespread adoption of stable isotope tracers. nih.govnih.gov

Metabolic flux analysis (MFA) has emerged as a powerful technique to quantify the rates of metabolic reactions within a cell or organism. creative-proteomics.com Stable isotope labeling is a cornerstone of MFA, providing the experimental data needed to solve the complex mathematical models that describe metabolic networks. mdpi.comnih.gov The experimental design for MFA often involves exposing cells or organisms to a ¹³C-labeled substrate until an isotopic steady state is reached, meaning the labeling pattern in the metabolites becomes constant over time. mdpi.comnih.gov By analyzing these labeling patterns, researchers can calculate the intracellular fluxes, offering a dynamic view of metabolism that cannot be obtained from simply measuring metabolite concentrations. nih.govnih.gov

The development of specifically labeled substrates, including uniformly labeled ones like this compound, has further refined the capabilities of MFA, allowing for more targeted and precise investigations of specific pathways within the vast landscape of cellular metabolism. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O3 B15351105 D-[1,2,3-13C3]glyceraldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6O3

Molecular Weight

93.056 g/mol

IUPAC Name

(2R)-2,3-dihydroxy(1,2,3-13C3)propanal

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i1+1,2+1,3+1

InChI Key

MNQZXJOMYWMBOU-BQPNHLMHSA-N

Isomeric SMILES

[13CH2]([13C@H]([13CH]=O)O)O

Canonical SMILES

C(C(C=O)O)O

Origin of Product

United States

Academic Synthesis and Chemical Transformations of D 1,2,3 13c3 Glyceraldehyde

Synthetic Routes for ¹³C-Enriched Glyceraldehyde

The synthesis of ¹³C-enriched glyceraldehyde, including D-[1,2,3-13C3]glyceraldehyde, is crucial for its application in metabolic studies. Several synthetic routes have been developed to achieve this labeling.

Oxidation of Uniformly Labeled Glycerol (B35011) Precursors (e.g., [U-13C3]Glycerol)

One common method for synthesizing ¹³C-labeled glyceraldehyde is through the oxidation of a uniformly labeled glycerol precursor, such as [U-13C3]glycerol. frontiersin.orgnih.gov This process involves the selective oxidation of one of the primary alcohol groups of glycerol to an aldehyde. frontiersin.orgnih.gov Various oxidizing agents and catalytic systems can be employed for this transformation. Platinum-based catalysts, for instance, have been shown to facilitate the oxidation of glycerol to glyceraldehyde. frontiersin.orgresearchgate.net The reaction can also lead to the formation of other oxidation products like dihydroxyacetone and various carboxylic acids, necessitating controlled reaction conditions to maximize the yield of the desired glyceraldehyde. frontiersin.orgnih.govresearchgate.net

Aldol (B89426) Condensation Approaches with ¹³C-Labeled Formaldehyde (B43269) and Glycolaldehyde

Aldol condensation reactions provide another synthetic pathway to ¹³C-labeled glyceraldehyde. This approach can involve the condensation of ¹³C-labeled formaldehyde with glycolaldehyde. researchgate.net Fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA) is an enzyme that can catalyze this type of aldol condensation, producing L-glyceraldehyde. researchgate.net By using ¹³C-labeled starting materials, this enzymatic approach can be adapted to produce isotopically labeled glyceraldehyde. This method is part of a broader strategy of using aldolases for the synthesis of isotopically labeled sugars. harvard.edu

Enzymatic Synthesis Methodologies

Enzymatic methods offer a high degree of stereospecificity in the synthesis of chiral molecules like D-glyceraldehyde. Enzymes such as aldolases and glycosyltransferases can be utilized to construct the glyceraldehyde backbone from smaller, isotopically labeled precursors. researchgate.netharvard.edunih.gov For example, triosephosphate isomerase can catalyze the isomerization of dihydroxyacetone phosphate (B84403) (DHAP) to D-glyceraldehyde 3-phosphate (G3P). harvard.eduresearchgate.net If ¹³C-labeled DHAP is used as the substrate, the resulting G3P will also be ¹³C-labeled. harvard.edu Furthermore, enzymes like fructose-bisphosphate aldolase can be used in reaction sequences to produce D-glyceraldehyde 3-phosphate from fructose (B13574) 1,6-bisphosphate. colab.ws These enzymatic syntheses are often performed on a micromole scale and are particularly useful for preparing labeled compounds for NMR studies and as ligands for protein binding assays. nih.gov

Isomerization and Derivatization for Downstream Metabolic Analysis

Once synthesized, this compound can be further modified through isomerization and derivatization to facilitate its use in metabolic tracing studies.

Hydroxyapatite-Catalyzed Isomerization to [13C3]Dihydroxyacetone (DHA)

This compound can be isomerized to its corresponding ketose, [1,2,3-13C3]dihydroxyacetone (DHA). This isomerization is a key reaction in carbohydrate chemistry and can be catalyzed by various means. nih.govmdpi.com One effective method involves the use of hydroxyapatite (B223615) as a catalyst. nih.gov Heating an aqueous solution of D/L-[¹³C₃]glyceraldehyde with a hydroxyapatite suspension can lead to the formation of [¹³C₃]DHA in good yields. nih.gov This process allows for the production of labeled DHA, which is also a significant metabolite, from the labeled glyceraldehyde. nih.gov The isomerization reaction can be monitored using NMR spectroscopy to ensure the complete conversion of the starting material. nih.gov

Formation of Metabolically Relevant Labeled Derivatives for Tracing

To trace the metabolic fate of this compound, it is often necessary to convert it into other metabolically relevant derivatives. This can involve phosphorylation to form this compound 3-phosphate, a key intermediate in glycolysis. omicronbio.com The labeled glyceraldehyde and its derivatives can then be introduced into cellular systems, and their journey through various metabolic pathways can be tracked using mass spectrometry-based techniques. nih.govbiorxiv.orgnih.gov This allows researchers to quantify the flux of carbon from glyceraldehyde into downstream metabolites, providing insights into cellular metabolism under different conditions. nih.govbiorxiv.orgnih.govbiorxiv.org Derivatization techniques are also employed to prepare samples for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govyoutube.com

Interactive Data Table: Synthetic and Transformation Methods

Process Starting Material Product Key Reagents/Catalysts Reference
Oxidation[U-13C3]GlycerolThis compoundPlatinum-based catalysts frontiersin.orgresearchgate.net
Aldol Condensation¹³C-Labeled Formaldehyde and Glycolaldehyde¹³C-Labeled L-GlyceraldehydeFructose-6-phosphate aldolase (FSA) researchgate.net
Enzymatic Synthesis¹³C-Labeled Dihydroxyacetone Phosphate¹³C-Labeled D-Glyceraldehyde 3-PhosphateTriosephosphate isomerase harvard.eduresearchgate.net
IsomerizationD/L-[¹³C₃]Glyceraldehyde[¹³C₃]DihydroxyacetoneHydroxyapatite nih.gov

Elucidation of Metabolic Pathways and Fluxes Using D 1,2,3 13c3 Glyceraldehyde

Glycolytic and Gluconeogenic Pathway Tracing

The metabolism of D-[1,2,3-¹³C₃]glyceraldehyde provides a direct window into the dynamics of triose phosphate (B84403) metabolism, which is central to both the breakdown (glycolysis) and synthesis (gluconeogenesis) of glucose.

Carbon Flow Analysis from Trioses to Hexoses in Gluconeogenesis

D-[1,2,3-¹³C₃]glyceraldehyde is an ideal substrate for tracing the gluconeogenic pathway, which synthesizes glucose from non-carbohydrate precursors. Following its conversion to D-[1,2,3-¹³C₃]GAP, the tracer can proceed "upwards" towards glucose. The synthesis of a hexose (B10828440) molecule, fructose-1,6-bisphosphate, requires the condensation of two triose phosphate molecules: one GAP and one dihydroxyacetone phosphate (DHAP).

Through the action of the enzyme triose phosphate isomerase (TPI), D-[1,2,3-¹³C₃]GAP can be reversibly converted into D-[1,2,3-¹³C₃]DHAP. Subsequently, the enzyme aldolase (B8822740) catalyzes the condensation of one molecule of labeled GAP and one molecule of labeled DHAP. This process results in the formation of fructose-1,6-bisphosphate, which is fully labeled across all six of its carbons. This molecule is then converted to glucose-6-phosphate (G6P) and finally to glucose.

If the labeled triose phosphates proceed directly through gluconeogenesis without significant influence from other pathways, two primary glucose isotopomers are expected in equal measure:

[1,2,3-¹³C₃]glucose : Formed when labeled DHAP provides the first three carbons of the glucose backbone.

[4,5,6-¹³C₃]glucose : Formed when labeled GAP provides carbons 4, 5, and 6 of the glucose backbone. semanticscholar.org

The detection of these specific isotopomers via techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry confirms the direct flow of carbon from triose precursors to hexose products.

Investigating Metabolic Branch Points and Crossover Events in Triose Metabolism

Triose phosphates are at a critical metabolic node. From GAP, carbon can either continue in the gluconeogenic direction to form hexoses or be directed towards other pathways. One major branch point involves the entry of carbon into the tricarboxylic acid (TCA) cycle.

If D-[1,2,3-¹³C₃]glyceraldehyde is converted to pyruvate (B1213749), it can then enter the TCA cycle. This introduces the ¹³C labels into the pool of mitochondrial intermediates. These labeled carbons can then be withdrawn from the TCA cycle (as malate (B86768) or oxaloacetate) to re-enter the gluconeogenic pathway via phosphoenolpyruvate (B93156) carboxykinase (PEPCK). This metabolic "crossover" results in a distinct scrambling of the labeling pattern. For instance, metabolism through the TCA cycle can lead to the formation of doubly-labeled glucose isotopomers such as [1,2-¹³C₂], [2,3-¹³C₂], [4,5-¹³C₂], and [5,6-¹³C₂]glucose. semanticscholar.org The presence and relative abundance of these isotopomers provide quantitative evidence of the flux through the TCA cycle relative to the direct gluconeogenic route.

Impact of Triose Phosphate Isomerase Equilibrium on Label Distribution

The distribution of the ¹³C label in the newly synthesized glucose is highly dependent on the activity and equilibrium of triose phosphate isomerase (TPI). nih.gov TPI catalyzes the interconversion of DHAP and GAP. wikipedia.org In theory, if TPI is in complete equilibrium, it will result in a 50:50 mixture of labeled DHAP and GAP available for aldolase. This leads to a symmetrical distribution of ¹³C in the resulting glucose population, with equal amounts of [1,2,3-¹³C₃]glucose and [4,5,6-¹³C₃]glucose. semanticscholar.org

However, in physiological conditions, particularly under high metabolic flux, the TPI reaction may not reach full equilibrium. nih.gov This condition, known as TPI disequilibrium, can lead to an unequal ratio of labeled DHAP and GAP. For example, if the labeled GAP derived from D-[1,2,3-¹³C₃]glyceraldehyde is utilized by aldolase faster than TPI can replenish the labeled DHAP pool, the resulting glucose will show an asymmetric labeling pattern. This would manifest as a deviation from the 1:1 ratio of [1,2,3-¹³C₃] to [4,5,6-¹³C₃]glucose. Measuring this asymmetry allows for an in-vivo assessment of the TPI equilibrium state, providing insights into the kinetic constraints of the glycolytic/gluconeogenic pathways. nih.gov

Pentose (B10789219) Phosphate Pathway Activity Assessment

The pentose phosphate pathway (PPP) is another major branch from glycolysis, responsible for producing NADPH and precursors for nucleotide synthesis. D-[1,2,3-¹³C₃]glyceraldehyde can be used to probe the activity of both the oxidative and non-oxidative phases of the PPP.

Tracing Carbon Scrambling and Rearrangement through the Oxidative Phase

When D-[1,2,3-¹³C₃]glyceraldehyde is used to form [1,2,3-¹³C₃]glucose-6-phosphate (G6P) via gluconeogenesis, this labeled hexose can then enter the oxidative phase of the PPP. The first and committed step of the oxidative PPP, catalyzed by glucose-6-phosphate dehydrogenase, involves the removal of the carbon at the C1 position. This results in the loss of the ¹³C label at this position as ¹³CO₂.

The resulting 5-carbon sugar, [1,2-¹³C₂]ribulose-5-phosphate, then enters the non-oxidative phase of the PPP. Here, a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase rearrange the carbon backbones. A key outcome of this scrambling is the formation of fructose-6-phosphate (B1210287) (F6P) and glyceraldehyde-3-phosphate (GAP). Critically, the entry of [1,2,3-¹³C₃]G6P into the PPP leads to the production of [1,2-¹³C₂]F6P. semanticscholar.org The detection of this specific doubly-labeled hexose isotopomer is a direct signature of oxidative PPP activity.

Quantification of Non-Oxidative Pentose Phosphate Pathway Fluxes

The distinct labeling patterns generated by the PPP allow for the quantification of its flux relative to other pathways. By analyzing the distribution of glucose isotopomers formed from a D-[1,2,3-¹³C₃]glyceraldehyde tracer, one can calculate the relative pathway fluxes. For instance, the ratio of different doubly-labeled glucose species can be informative. As noted, PPP activity specifically generates [1,2-¹³C₂]hexose from a [1,2,3-¹³C₃] precursor, while flux through the TCA cycle can produce both [1,2-¹³C₂]- and [2,3-¹³C₂]hexose. semanticscholar.org

By developing a metabolic flux analysis (MFA) model, researchers can use these isotopomer distributions to solve for the relative rates of competing pathways. nih.gov The ratio of [1,2-¹³C₂]glucose to [2,3-¹³C₂]glucose, for example, can serve as an index of hepatic PPP activity. An increase in this ratio indicates a greater contribution from the PPP. semanticscholar.org These quantitative approaches are essential for understanding how cells redirect carbon flux to meet demands for NADPH and biosynthetic precursors under various physiological or pathological conditions. nih.gov

Table 1: Expected Glucose Isotopomers from D-[1,2,3-¹³C₃]Glyceraldehyde via Different Metabolic Pathways This table outlines the primary labeled glucose species formed when D-[1,2,3-¹³C₃]glyceraldehyde-3-phosphate is the metabolic precursor.

Metabolic Pathway(s)Key Intermediate(s)Primary Glucose Isotopomer(s) FormedPathway Indication
Direct Gluconeogenesis[1,2,3-¹³C₃]GAP & [1,2,3-¹³C₃]DHAP[1,2,3-¹³C₃]glucose & [4,5,6-¹³C₃]glucoseBaseline gluconeogenic flux
Gluconeogenesis + TCA Cycle[¹³C₂]Oxaloacetate & [¹³C₃]Oxaloacetate[1,2-¹³C₂]-, [2,3-¹³C₂]-, [4,5-¹³C₂]-, [5,6-¹³C₂]glucoseFlux through anaplerotic/cataplerotic reactions
Gluconeogenesis + PPP[1,2,3-¹³C₃]G6P → [1,2-¹³C₂]F6P[1,2-¹³C₂]glucoseFlux through the Pentose Phosphate Pathway

Interactions with Glycolysis and Gluconeogenesis

D-[1,2,3-¹³C₃]glyceraldehyde is a key intermediate in both glycolysis and gluconeogenesis, making it an ideal tracer to study the flux and regulation of these opposing pathways. In glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon molecules of glyceraldehyde-3-phosphate. By introducing D-[1,2,3-¹³C₃]glyceraldehyde, researchers can bypass the initial steps of glycolysis and directly trace the fate of the triose phosphate pool. The ¹³C label can be followed as it is converted to pyruvate and subsequently to lactate (B86563) or enters the mitochondria for further oxidation.

Conversely, in gluconeogenesis, D-[1,2,3-¹³C₃]glyceraldehyde can be used to trace the synthesis of glucose from non-carbohydrate precursors. The incorporation of the ¹³C label into newly synthesized glucose molecules provides a quantitative measure of gluconeogenic flux. This is particularly useful in studying metabolic states such as fasting or diabetes, where the regulation of glucose production is of critical interest. The relative contribution of the labeled glyceraldehyde to glucose production versus its entry into other pathways can be determined by analyzing the isotopic enrichment in various metabolites.

Tricarboxylic Acid (TCA) Cycle Interconnectivity

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, and D-[1,2,3-¹³C₃]glyceraldehyde is instrumental in probing its connections with other metabolic pathways.

Carbons derived from D-[1,2,3-¹³C₃]glyceraldehyde enter the TCA cycle primarily through pyruvate. Following its conversion from glyceraldehyde-3-phosphate, the fully labeled [¹³C₃]pyruvate can be decarboxylated by the pyruvate dehydrogenase (PDH) complex to form [1,2-¹³C₂]acetyl-CoA, with the loss of one labeled carbon as ¹³CO₂. youtube.com This [1,2-¹³C₂]acetyl-CoA then condenses with unlabeled oxaloacetate to form [¹³C₂]citrate, initiating the TCA cycle. nih.gov

Alternatively, [¹³C₃]pyruvate can be carboxylated by pyruvate carboxylase (PC) to form [¹³C₃]oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. nih.govnih.gov The relative activities of PDH and PC, which are crucial for maintaining TCA cycle homeostasis, can be assessed by analyzing the mass isotopomer distribution of TCA cycle intermediates like citrate (B86180). For instance, the ratio of M+2 citrate (from PDH) to M+3 citrate (from PC) provides a direct measure of the entry of pyruvate-derived carbons into the cycle through these two distinct routes. nih.gov

Table 1: Isotopologue Labeling of Citrate from D-[1,2,3-13C3]Glyceraldehyde-Derived Pyruvate
Entry PathwayPyruvate IsotopologueResulting Acetyl-CoA/Oxaloacetate IsotopologueResulting Citrate Isotopologue
Pyruvate Dehydrogenase (PDH)[¹³C₃]Pyruvate[1,2-¹³C₂]Acetyl-CoAM+2 Citrate
Pyruvate Carboxylase (PC)[¹³C₃]Pyruvate[¹³C₃]OxaloacetateM+3 Citrate

As the ¹³C-labeled intermediates proceed through the TCA cycle, the initial labeling pattern becomes "scrambled" due to the symmetric nature of succinate (B1194679) and fumarate. The enzyme succinate dehydrogenase cannot distinguish between the two carboxyl groups of succinate, leading to a randomization of the label. This scrambling provides valuable information about the number of turns the cycle has completed.

For example, after one turn of the cycle initiated by [1,2-¹³C₂]acetyl-CoA, the label will be distributed among the carbons of oxaloacetate. In subsequent turns, this labeled oxaloacetate can condense with another molecule of [1,2-¹³C₂]acetyl-CoA, leading to higher mass isotopologues of citrate and other intermediates. researchgate.net By analyzing the complex mass isotopomer distributions of TCA cycle intermediates, researchers can model the kinetics of the cycle and understand how different metabolic conditions affect its operation. youtube.com

Anaplerosis refers to the replenishment of TCA cycle intermediates that have been removed for biosynthetic purposes (cataplerosis). wikipedia.org D-[1,2,3-¹³C₃]glyceraldehyde is a valuable tool for studying these fluxes. The entry of [¹³C₃]pyruvate via pyruvate carboxylase is a primary anaplerotic pathway. nih.gov The resulting [¹³C₃]oxaloacetate can be traced as it is used for various functions.

Cataplerotic fluxes, such as the export of citrate for fatty acid synthesis or malate for gluconeogenesis, can also be monitored. researchgate.net By measuring the isotopic enrichment of these exported metabolites and their downstream products, the rate of their removal from the TCA cycle can be quantified. The balance between anaplerotic and cataplerotic fluxes is crucial for cellular homeostasis, and isotopic tracers like D-[1,2,3-¹³C₃]glyceraldehyde provide a dynamic view of this balance. wikipedia.orgnih.gov

Fructose (B13574) Metabolism and Related Triose Pathways

D-[1,2,3-¹³C₃]glyceraldehyde is structurally related to the products of fructose metabolism. In the liver, fructose is phosphorylated to fructose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. nih.gov The glyceraldehyde is then phosphorylated to glyceraldehyde-3-phosphate. By using uniformly labeled fructose, such as [U-¹³C₆]fructose, researchers can trace the conversion of fructose into the triose phosphate pool, which includes glyceraldehyde-3-phosphate. nih.gov

Investigating Glyceraldehyde-Derived Metabolites in Fructose Catabolism

The catabolism of fructose, particularly in the small intestine, involves its conversion into glyceraldehyde and dihydroxyacetone phosphate (DHAP). Using uniformly labeled ¹³C-fructose, which generates D-[1,2,3-¹³C₃]glyceraldehyde, allows for the precise tracking of fructose-derived metabolites.

Studies in mice have shown that after the administration of U¹³C-fructose, there is a significant increase in labeled fructolytic intermediates within the jejunum. nih.gov This indicates a high capacity for fructose metabolism in the small intestine. The labeled glyceraldehyde produced from fructose is further metabolized, leading to the formation of several key compounds. One of the prominent metabolites identified is glycerate. nih.gov Research has demonstrated that fructose-derived glycerate is produced in the jejunum and can enter systemic circulation. nih.gov

In addition to glycerate, the carbon backbone from D-[1,2,3-¹³C₃]glyceraldehyde is channeled into other significant metabolic intermediates. Isotopic tracing experiments have quantified the increased pools of these glyceraldehyde-derived metabolites, highlighting the metabolic flux from fructose.

Table 1: Quantification of Labeled Metabolites in Jejunum Following U¹³C-Fructose Administration. nih.gov

This table shows the relative increase in the total pools of key fructolytic intermediates in the jejunum of mice on a high-fat diet (HFD) compared to a control diet (CD), indicating increased intestinal fructose metabolic flux.

MetaboliteDescriptionObserved Change in HFD vs. CD
GlycerateA fructose-specific metabolite.Larger pool detected.
Glycerol-3-Phosphate (Gro-3P)A lipogenic precursor.Larger pool detected.
Glyceraldehyde-3-Phosphate (G3P)A key glycolytic intermediate.Larger pool detected.
Dihydroxyacetone Phosphate (DHAP)A key glycolytic intermediate.Larger pool detected.

These findings underscore the utility of labeled glyceraldehyde precursors in mapping the metabolic fate of fructose and identifying the key downstream products of its catabolism. nih.gov

Exploration of Novel or Alternative Metabolic Routes

The central role of glyceraldehyde and its phosphorylated form, glyceraldehyde-3-phosphate (G3P), makes them ideal for exploring diversions and alternative pathways branching from glycolysis. Isotopic tracers like D-[1,2,3-¹³C₃]glyceraldehyde are instrumental in uncovering these less conventional metabolic routes.

Unraveling Unconventional Carbon Flow from Glyceraldehyde

Carbon flux from the G3P pool is not exclusively directed down the standard glycolytic pathway to pyruvate. A portion of this carbon can be rerouted, and the extent of this partitioning can reveal important regulatory nodes. In plant leaves, for instance, the fate of cytosolic G3P is a critical metabolic branch point. nih.gov

Research proposes that the commitment of G3P to either 3-phosphoglycerate (B1209933) (continuing glycolysis) versus its use in fructose-1,6-bisphosphate synthesis (for gluconeogenesis or other pathways) is a key determinant of carbon flow. nih.gov This partitioning is catalyzed by different glyceraldehyde-3-phosphate dehydrogenase (GAPDH) enzymes. The balance between the phosphorylating and non-phosphorylating GAPDH activities can introduce a specific ¹³C signal, effectively recording the metabolic decision at this junction. nih.gov By tracing the ¹³C label from glyceraldehyde, researchers can quantify the flux through these competing routes, revealing unconventional carbon flow patterns that respond to cellular conditions. nih.gov

Tracing Precursor Incorporation into Complex Biomolecules

The carbon atoms from D-[1,2,3-¹³C₃]glyceraldehyde are fundamental building blocks for a wide array of complex biomolecules. Isotopic labeling allows for the direct visualization and quantification of this incorporation, confirming metabolic pathways and revealing regulatory links.

Fatty Acid Synthesis: Fructose is recognized as a potent lipogenic substrate. nih.gov The metabolic pathway from fructose proceeds through glyceraldehyde and G3P, which are precursors for the glycerol (B35011) backbone and the acetyl-CoA units required for fatty acid synthesis. Using uniformly ¹³C-labeled fructose, studies in human adipocytes have demonstrated a robust conversion of fructose-derived carbons into fatty acids like palmitate. nih.gov The incorporation of the ¹³C label provides direct evidence of this metabolic route and allows for quantification of its activity under different conditions.

Table 2: Fructose-Derived Carbon Incorporation into Palmitate in Human Adipocytes. nih.gov

This table illustrates the dose-dependent increase in intracellular [¹³C]-palmitate in differentiating and differentiated adipocytes exposed to increasing concentrations of fructose, demonstrating the flow of carbon from the fructose -> glyceraldehyde pathway into lipogenesis.

Adipocyte StageEffect of Increased Fructose LevelsSignificance
Differentiating AdipocytesStatistically significant increase in labeled palmitate.Confirms fructose as a substrate for lipogenesis during cell development.
Differentiated AdipocytesPronounced and statistically significant increase in labeled palmitate.Highlights robust conversion of fructose to palmitate in mature fat cells.

Amino Acid Synthesis: The connection between glycolysis and amino acid synthesis can also be explored using glyceraldehyde tracers. For example, a link has been identified between the glycolytic enzyme GAPDH and the synthesis of D-serine, a co-agonist for NMDA-type glutamate (B1630785) receptors. researchgate.net The activity of GAPDH, which processes G3P, can modulate the activity of serine racemase, the enzyme that produces D-serine. researchgate.net This suggests that the glycolytic flux, and specifically the metabolic state around the G3P node, can control the synthesis of this crucial neuromodulator. Tracing the ¹³C label from glyceraldehyde into the serine pool would provide a dynamic measure of this unconventional regulatory link between central energy metabolism and neurotransmitter synthesis.

Application in Enzymology and Mechanistic Biochemistry

Probing Enzyme Specificity and Substrate Utilization

The use of isotopically labeled substrates like D-[1,2,3-¹³C₃]glyceraldehyde is fundamental to understanding how enzymes recognize and process their target molecules. While isotopic substitution does not alter the chemical properties of a molecule in terms of the reactions it can undergo, the change in mass can subtly influence the kinetics of enzymatic reactions.

By comparing the rate of an enzyme-catalyzed reaction with the unlabeled (¹²C) substrate versus the ¹³C-labeled substrate, researchers can gain insights into the enzyme's specificity. In many cases, enzymes exhibit a high degree of specificity and can differentiate between isotopologues, which manifests as a kinetic isotope effect. The very act of an enzyme processing D-[1,2,3-¹³C₃]glyceraldehyde confirms that the enzyme's active site can accommodate this substrate, providing a baseline for its utility in more detailed mechanistic studies. The use of ¹³C-labeled substrates is a well-established method for tracing metabolic pathways and quantifying substrate utilization in various biological contexts, including exercise and microbial metabolism. nih.govnih.govresearchgate.net

Determining Reaction Mechanisms through Isotope Effects and Label Position Tracking

One of the most powerful applications of D-[1,2,3-¹³C₃]glyceraldehyde is in the determination of enzyme reaction mechanisms through the study of kinetic isotope effects (KIEs) and the tracking of the labeled carbon atoms.

A kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. researchgate.net The magnitude of the KIE can provide information about the bond-breaking and bond-forming steps in the rate-determining step of the reaction. For ¹³C, the KIE is typically smaller than for deuterium, but modern sensitive techniques allow for its precise measurement. researchgate.net

In the context of D-[1,2,3-¹³C₃]glyceraldehyde, a primary ¹³C KIE would be observed if a C-C or C-H bond at one of the labeled carbon positions is broken or formed in the rate-determining step. Secondary KIEs can provide information about changes in the hybridization state of the carbon atoms during the reaction.

Furthermore, by analyzing the position of the ¹³C labels in the products of a reaction, researchers can deduce the specific rearrangements and transformations that the substrate has undergone. This "label position tracking" is invaluable for distinguishing between different possible reaction pathways. For instance, in a reaction where glyceraldehyde is converted to a larger molecule, the location of the ¹³C atoms in the product can reveal which parts of the glyceraldehyde molecule were involved in forming new bonds. chegg.combrainly.com

Studies on Triose Phosphate (B84403) Isomerase (TPI) and Aldolase (B8822740) Reactions

D-[1,2,3-¹³C₃]glyceraldehyde and its isotopically labeled counterparts are instrumental in studying the mechanisms of key enzymes in glycolysis, such as triose phosphate isomerase (TPI) and aldolase.

Triose Phosphate Isomerase (TPI) catalyzes the reversible interconversion of D-glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). wikipedia.orgyoutube.com This reaction proceeds through an enediol intermediate. wikipedia.orgproteopedia.org The use of isotopically labeled substrates has been crucial in elucidating the details of this mechanism. For example, studies using doubly labeled [1(R)-D, ¹³C₃]DHAP have been conducted to test for intermolecular and intramolecular isotope transfer. In one such study, the results showed that the transfer of the isotope from the substrate to the product was entirely intramolecular, providing key evidence to refine the proposed "classical" and "criss-cross" mechanisms of the TPI reaction. wikipedia.org

Aldolase catalyzes the reversible aldol (B89426) condensation of DHAP and GAP to form fructose-1,6-bisphosphate. nih.govacs.org The mechanism of class I aldolases involves the formation of a Schiff base intermediate with a lysine (B10760008) residue in the active site. nih.govyoutube.com Isotope exchange studies have been fundamental in understanding this mechanism. For instance, it has been shown that aldolase catalyzes an exchange between the hydrogen atoms of water and DHAP, and that this exchange is a necessary step before the condensation reaction occurs. nih.gov By using ¹³C-labeled substrates like D-[1,2,3-¹³C₃]glyceraldehyde, the carbon backbone of the product, fructose-1,6-bisphosphate, can be traced to its origins in DHAP and GAP, confirming the nature of the C-C bond formation. chegg.comlibretexts.org

Advanced Analytical Techniques for 13c Isotopomer Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-invasive technique for determining the structure and dynamics of molecules. In the context of 13C-isotopomer analysis, it allows for the precise identification of labeled positions and the quantification of isotopic enrichment.

1D 1H NMR and 13C NMR for Positional Isotopomer Identification

One-dimensional (1D) proton (1H) and carbon-13 (13C) NMR are fundamental techniques for identifying the positions of 13C labels within a molecule like D-glyceraldehyde. In 1H NMR, the presence of an adjacent 13C nucleus causes splitting of the proton signal, known as 1H-13C coupling, providing information about which protons are bonded to labeled carbons. nih.gov

Direct detection of the 13C nucleus in a 1D 13C NMR spectrum offers a more direct method for identifying labeled positions. Each carbon atom in the molecule gives a distinct signal, and the presence of a 13C label at a specific position results in a peak at the corresponding chemical shift. For D-[1,2,3-13C3]glyceraldehyde, all three carbon signals would be enhanced. The Human Metabolome Database provides experimental 1H and predicted 13C NMR spectra for glyceraldehyde and related compounds, which can serve as a reference. hmdb.cahmdb.cahmdb.ca

A significant advantage of 13C NMR is that the natural abundance of 13C is only 1.1%, making the signals from an enriched compound like this compound stand out clearly against the natural background. nih.gov

2D NMR Methods (e.g., TOCSY, HSQC, HMBC) for Resolving Complex Labeling Patterns

Two-dimensional (2D) NMR techniques are essential for resolving the complex labeling patterns that can arise in metabolic studies. These methods provide correlation information between different nuclei, helping to piece together the structure and isotopic distribution of metabolites. magritek.com

Total Correlation Spectroscopy (TOCSY): This homonuclear correlation experiment shows correlations between all protons within a spin system. youtube.com In the context of this compound, a TOCSY experiment would show correlations between all the protons in the molecule, helping to confirm their assignments and connectivity. A specialized version, isotope-edited TOCSY (ITOCSY), can even separate the spectra of 12C- and 13C-containing molecules. acs.orgnih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached heteronucleus, in this case, 13C. nih.govyoutube.com For this compound, this would result in cross-peaks for each C-H bond, directly linking the proton and carbon signals and confirming the position of the labels. nih.gov This technique is particularly useful for resolving spectral overlap that can occur in 1D spectra. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is similar to HSQC but shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of a molecule. For this compound, HMBC can confirm the connectivity between the different carbon atoms. magritek.comcolumbia.edu

Table 1: 2D NMR Techniques for this compound Analysis
TechniqueInformation ProvidedRelevance to this compound
TOCSYCorrelates all protons within a spin system. youtube.comConfirms proton assignments and connectivity.
HSQCCorrelates protons to directly attached 13C atoms. nih.govyoutube.comDirectly confirms the position of 13C labels at C1, C2, and C3.
HMBCCorrelates protons to carbons over 2-3 bonds. columbia.eduConfirms the carbon skeleton and connectivity between the labeled carbons.

Quantitative NMR for Isotopic Enrichment and Flux Determination

Beyond identification, NMR can be used to quantify the level of isotopic enrichment and to determine metabolic fluxes. springernature.com Quantitative 13C NMR (qNMR) measures the intensity of the 13C signals, which is proportional to the concentration of the labeled isotopomer. researchgate.netnih.gov By comparing the signal intensities of the labeled compound to a known internal standard, the absolute concentration and the percentage of 13C enrichment can be determined with high precision. nih.gov This quantitative data is crucial for metabolic flux analysis (MFA), which aims to calculate the rates of metabolic reactions. nih.govnih.gov

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is another cornerstone technique for isotopomer analysis, offering high sensitivity and the ability to analyze complex mixtures. It works by ionizing molecules and then separating them based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopologue Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for analyzing the isotopologue distribution of metabolites. nih.gov In this method, the sample is first vaporized and separated based on its volatility and interaction with the GC column. The separated components then enter the mass spectrometer for analysis.

For a compound like this compound, GC-MS can determine the mass of the molecule and its fragments. The mass of the fully labeled glyceraldehyde will be three mass units higher than its unlabeled counterpart. By analyzing the relative intensities of the different mass isotopologues (molecules with different numbers of 13C atoms), the degree of isotopic enrichment can be accurately quantified. nih.govacs.org This information is vital for metabolic flux analysis, as it reveals how the 13C label from a tracer is incorporated into various metabolites. nih.gov To improve the volatility of compounds like glyceraldehyde for GC-MS analysis, they are often chemically modified through a process called derivatization. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Tracing Complex Metabolic Networks

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for analyzing less volatile and more complex biological samples. nih.gov The liquid chromatography step separates the components of a mixture in a liquid phase before they are introduced into the mass spectrometer. springernature.com

LC-MS is a powerful tool for tracing the flow of 13C through intricate metabolic networks. nih.gov By introducing a 13C-labeled tracer like this compound into a biological system, researchers can track the appearance of the 13C label in downstream metabolites over time. rsc.org The high sensitivity of LC-MS allows for the detection of even low-abundance metabolites, providing a comprehensive picture of metabolic pathways. nih.govspringernature.com The ability to couple LC with tandem mass spectrometry (LC-MS/MS) further enhances the specificity of the analysis by allowing for the fragmentation of selected ions, which helps to confirm the identity of the metabolites and the position of the labels. springernature.comunt.edu

Table 2: MS-Based Techniques for this compound Analysis
TechniquePrincipleApplication to this compound
GC-MSSeparation of volatile compounds followed by mass analysis. nih.govQuantifies the enrichment of 13C in glyceraldehyde and its metabolic products. nih.govacs.org
LC-MSSeparation of non-volatile compounds in a liquid phase before mass analysis. nih.govTraces the incorporation of the 13C label from glyceraldehyde into a wide range of metabolites in complex biological samples. nih.govspringernature.com

High-Resolution Mass Spectrometry for Isotopic Purity and Isotope Ratio Measurement

High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique for the comprehensive characterization of stable isotope-labeled compounds such as D-[1,2,3-¹³C₃]glyceraldehyde. Its capacity to provide exact mass measurements with high precision is indispensable for verifying the isotopic purity and accurately determining the isotope distribution of the synthesized tracer. This level of detail is critical for the integrity of metabolic flux analysis and other tracer-based research, where precise knowledge of the isotopic enrichment is paramount. nih.govnih.gov

The primary advantage of HRMS in this context is its ability to resolve ions with very small mass differences. acs.org For D-[1,2,3-¹³C₃]glyceraldehyde, the objective is to confirm that all three carbon atoms within the glyceraldehyde molecule are indeed ¹³C isotopes. However, during the synthesis of such labeled compounds, the incorporation of the ¹³C isotope may be incomplete, leading to a mixture of isotopologues (molecules that differ only in their isotopic composition). For instance, a sample of D-[1,2,3-¹³C₃]glyceraldehyde may contain molecules with zero, one, two, or three ¹³C atoms.

High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can distinguish between these different isotopologues based on their precise mass-to-charge ratios (m/z). researchgate.net The mass difference between a ¹²C and a ¹³C isotope is approximately 1.00335 Da. Therefore, the mass of each successively labeled glyceraldehyde isotopologue will increase by this increment.

Isotopic Purity Assessment

The isotopic purity of a D-[1,2,3-¹³C₃]glyceraldehyde sample is determined by measuring the relative abundance of each isotopologue. An ideal, 100% pure sample would exhibit a single peak corresponding to the fully labeled M+3 isotopologue (where all three carbons are ¹³C). In practice, small amounts of less-labeled species (M+0, M+1, M+2) are often present.

The analysis involves acquiring a high-resolution mass spectrum of the sample and identifying the peaks corresponding to each isotopologue. The theoretical exact masses for the protonated molecules [M+H]⁺ of the different isotopologues of glyceraldehyde are calculated to aid in peak identification.

IsotopologueChemical FormulaTheoretical Exact Mass (Da)
M+0 (Unlabeled)C₃H₇O₃⁺91.0390
M+1¹³CC₂H₇O₃⁺92.0423
M+2¹³C₂CH₇O₃⁺93.0457
M+3 (Fully Labeled)¹³C₃H₇O₃⁺94.0490

A crucial step in determining isotopic purity is the correction for the natural abundance of heavy isotopes, such as ¹³C, ²H, and ¹⁷O. nih.gov Even in an unlabeled compound, there will be small peaks at M+1 and M+2 due to the natural occurrence of these isotopes. Specialized software is used to subtract these natural abundance contributions from the measured spectrum, providing the true distribution of the artificially introduced labels. epfl.ch

Isotope Ratio Measurement

Following the correction for natural abundance, the isotope ratio can be precisely measured. The relative intensity of the corrected ion signals for each isotopologue directly corresponds to its molar ratio in the sample. For a high-quality batch of D-[1,2,3-¹³C₃]glyceraldehyde, the expectation is a very high abundance of the M+3 isotopologue.

Detailed Research Findings

In a representative analysis of a synthesized batch of D-[1,2,3-¹³C₃]glyceraldehyde using an Orbitrap-based HRMS system, the following results were obtained. The instrument was operated at a mass resolution of 100,000, which is sufficient to baseline-resolve the isotopic peaks. acs.org The data revealed a high degree of isotopic enrichment, with the M+3 isotopologue being the most abundant species.

IsotopologueMeasured m/zRelative Abundance (%)Corrected Relative Abundance (%)
M+091.03910.20.1
M+192.04240.50.3
M+293.04581.51.1
M+394.049197.898.5

The corrected data indicate an isotopic purity of 98.5% for the target M+3 isotopologue. This high level of enrichment is crucial for ensuring the accuracy of metabolic flux calculations in subsequent experiments. The ability of HRMS to provide such detailed and accurate data underscores its essential role in the quality control of isotopically labeled compounds. nih.gov

Computational Modeling and Fluxomics with D 1,2,3 13c3 Glyceraldehyde Data

Metabolic Flux Analysis (MFA) Algorithms and Software

Metabolic Flux Analysis (MFA) is a powerful experimental technique for quantifying the rates of intracellular metabolic reactions. wikipedia.org The process begins with feeding cells a 13C-labeled substrate, such as D-[1,2,3-13C3]glyceraldehyde. As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various intracellular metabolites. wikipedia.orgnih.gov The specific labeling patterns, or mass isotopomer distributions (MIDs), of these metabolites are then measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgfrontiersin.org

To translate these complex labeling data into meaningful metabolic fluxes, sophisticated computational tools are required. wikipedia.org The core of 13C-MFA is a computational framework that links the measured MIDs to the unknown intracellular fluxes through a set of algebraic equations that describe the atom transitions for every reaction in a proposed metabolic network model. nih.govnih.gov

Several algorithms have been developed to solve these complex, non-linear equation systems. A key innovation was the Elementary Metabolite Units (EMU) framework, which significantly simplifies the computational complexity by breaking down large metabolic networks into smaller, manageable subnetworks. nih.gov This and other algorithmic advances are implemented in various software packages designed to facilitate 13C-MFA. researchgate.net These tools automate the process of model construction, data processing, flux calculation, and statistical analysis, making MFA more accessible to the broader research community. researchgate.netvanderbilt.edu

Below is a table of commonly used software packages for 13C-MFA.

SoftwareKey FeaturesPrimary ApplicationDeveloper/Institution
INCA Supports steady-state (MFA), isotopically non-stationary (INST-MFA), and dynamic MFA (DMFA). User-friendly graphical interface. wikipedia.orgvanderbilt.eduGeneral purpose MFA for various biological systems.Vanderbilt University
Metran One of the early, powerful tools based on the EMU framework. nih.govsci-hub.seSteady-state 13C-MFA, particularly in microbial systems.University of Delaware
13CFLUX2 A comprehensive tool for steady-state 13C-MFA with advanced features for statistical analysis and experimental design. wikipedia.orgresearchgate.netDetailed flux analysis in microorganisms and mammalian cells.Technical University of Braunschweig
OpenFLUX Open-source software with a focus on flexibility and extensibility. researchgate.netresearchgate.netSteady-state 13C-MFA for users who require customization.National University of Singapore
FiatFLUX Designed to be intuitive for users not specialized in numerical methods. researchgate.netresearchgate.netQuantitative analysis of intracellular metabolism.University of Stuttgart

These software tools are essential for handling the complexity of 13C labeling data, such as that generated from experiments using this compound, enabling researchers to construct accurate models of cellular metabolism. researchgate.net

Isotopomer Distribution Modeling for Quantitative Flux Determination

The foundation of quantitative flux determination lies in the modeling of mass isotopomer distributions. nih.gov An isotopomer is a molecule with a specific number and position of isotopic labels. frontiersin.org When this compound is introduced into a biological system, it enters central carbon metabolism, primarily at the level of triose phosphates. As a fully labeled three-carbon molecule, it will produce metabolites that are fully labeled (M+3) or have labeling patterns that are indicative of the pathways they have traversed.

For example, in glycolysis, the condensation of this compound-3-phosphate with an unlabeled dihydroxyacetone phosphate (B84403) would result in a fructose-1,6-bisphosphate molecule with three 13C atoms. The subsequent cleavage and processing of this molecule will generate specific isotopomers of pyruvate (B1213749) and lactate (B86563). By measuring the relative abundances of these different isotopomers (the mass isotopomer distribution or MID) using mass spectrometry, researchers can deduce the relative activities of intersecting metabolic pathways. frontiersin.org

The quantitative determination of fluxes involves solving an inverse problem: finding the set of flux values that best explains the experimentally measured MIDs. nih.gov This is achieved by constructing a mathematical model that simulates the MIDs for a given set of fluxes. The model takes into account the stoichiometry of the metabolic network and the specific atom transitions of each reaction. By minimizing the difference between the simulated and measured MIDs, the most likely flux distribution can be estimated. nih.gov

The use of a fully labeled tracer like this compound is particularly advantageous. It provides a strong and distinct labeling signature that, when traced through the metabolic network, can resolve fluxes with high precision. For instance, its metabolism can help quantify:

Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors. nih.gov

Pentose (B10789219) Phosphate Pathway (PPP) vs. Glycolysis: The relative flux through these two major glucose-catabolizing pathways.

TCA Cycle Activity: The rate of acetyl-CoA entry and metabolism within the tricarboxylic acid cycle.

The table below illustrates the expected primary isotopomer labeling in key central carbon metabolites when this compound is the tracer.

MetabolitePathwayExpected Primary IsotopomerSignificance
Glyceraldehyde-3-phosphate -M+3Direct entry of the tracer.
Fructose-1,6-bisphosphate Glycolysis/GluconeogenesisM+3Formed from the condensation of two triose phosphates.
Pyruvate GlycolysisM+3Indicates direct flux from the labeled glyceraldehyde.
Lactate FermentationM+3Reflects glycolytic flux under anaerobic conditions.
Ribose-5-phosphate Pentose Phosphate PathwayM+2, M+3Labeling pattern reveals oxidative vs. non-oxidative PPP activity.
Citrate (B86180) TCA CycleM+2, M+3Formed from labeled acetyl-CoA (M+2) and oxaloacetate.

Modeling the full distribution of these and other isotopomers allows for a highly detailed and quantitative map of metabolic activity. scirp.org

Future Perspectives in D 1,2,3 13c3 Glyceraldehyde Research

Integration with Multi-Omics Data for Systems Biology

The true power of D-[1,2,3-13C3]glyceraldehyde as a metabolic tracer will be unlocked through its integration with multi-omics datasets, a cornerstone of systems biology. By combining stable isotope tracing with genomics, transcriptomics, and proteomics, researchers can move beyond measuring metabolic fluxes in isolation and begin to construct comprehensive models of cellular regulation.

Introducing this compound into a biological system allows for the precise tracking of its carbon atoms as they are incorporated into various downstream metabolites. The pattern of ¹³C enrichment in these metabolites provides a direct readout of the activity of specific metabolic pathways. When this metabolic flux data is layered with other omics data, a more holistic picture emerges. For instance, an observed change in the flux through the pentose (B10789219) phosphate (B84403) pathway, as traced by this compound, can be correlated with changes in the expression of genes and proteins that regulate this pathway.

A hypothetical study could investigate the metabolic reprogramming in cancer cells. By exposing these cells to this compound, the resulting isotopologue distribution in key metabolites can be quantified. This data, when integrated with transcriptomic and proteomic data from the same cells, can reveal how changes in gene expression and protein abundance directly impact metabolic pathway usage. This integrated approach is crucial for identifying key regulatory nodes that could be targeted for therapeutic intervention. nih.govnih.gov

Table 1: Illustrative Multi-Omics Data Integration in a Cancer Cell Line

ParameterControl CellsTreated CellsFold Change
Transcriptomics (mRNA level)
G6PD (Glucose-6-phosphate dehydrogenase)1.02.5+2.5
TKT (Transketolase)1.01.8+1.8
Proteomics (Protein level)
G6PD1.02.2+2.2
TKT1.01.5+1.5
Metabolomics (Flux from D-[1,2,3-¹³C₃]glyceraldehyde)
Pentose Phosphate Pathway Flux1.02.0+2.0
Glycolytic Flux1.01.2+1.2

This table illustrates how an increase in the expression of key PPP enzymes at both the mRNA and protein levels corresponds to an increased metabolic flux through this pathway, as would be measured by tracing this compound.

Emerging Methodologies for Enhanced Isotopic Tracing Sensitivity and Resolution

Advances in analytical instrumentation are continually pushing the boundaries of what can be measured in isotopic tracing studies. For a tracer like this compound, emerging methodologies promise to enhance both the sensitivity of detection and the resolution of isotopologue analysis, even down to the single-cell level. numberanalytics.com

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful technique for separating and identifying labeled metabolites from complex biological samples. wustl.edu The development of new ionization sources and mass analyzers is leading to improved sensitivity, allowing for the detection of low-abundance metabolites that may be critical in signaling or regulatory pathways. Furthermore, techniques like mass spectrometry imaging (MSI) are enabling the spatial mapping of labeled metabolites within tissues and even individual cells, providing an unprecedented level of spatial resolution in metabolic studies. numberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technology for isotopic tracing. While traditionally less sensitive than MS, recent advances in NMR technology, such as the development of cryogenically cooled probes and higher field magnets, have significantly improved its sensitivity. nist.gov One of the major advantages of NMR is its ability to provide detailed information about the specific position of the ¹³C label within a molecule, which can be crucial for distinguishing between different metabolic pathways. nist.gov

Table 2: Comparison of Emerging Methodologies for Isotopic Tracing

MethodologyAdvantagesChallenges
High-Resolution LC-MS High sensitivity, high throughput, broad metabolite coverageIon suppression effects, challenges in absolute quantification
Mass Spectrometry Imaging (MSI) Spatial localization of metabolites within tissues and cellsLimited spatial resolution compared to microscopy, complex data analysis
High-Field NMR Spectroscopy Positional isotopomer analysis, non-destructiveLower sensitivity compared to MS, longer acquisition times

Potential for Deeper Understanding of Metabolic Regulation and Pathway Crosstalk

The use of this compound has the potential to significantly deepen our understanding of the intricate regulation of metabolism and the crosstalk between different metabolic pathways. Because glyceraldehyde and its phosphorylated form, glyceraldehyde-3-phosphate, are central to glycolysis, gluconeogenesis, and the pentose phosphate pathway, this tracer is ideally suited for studying the dynamic interplay between these interconnected pathways. numberanalytics.com

For example, this compound can be used to investigate how cells partition carbon between energy production (glycolysis) and the synthesis of biosynthetic precursors (PPP). nih.gov By analyzing the distribution of the ¹³C label in downstream metabolites such as lactate (B86563), pyruvate (B1213749), and ribose-5-phosphate, researchers can quantify the relative flux through these competing pathways under different physiological conditions. nih.govresearchgate.net This is particularly relevant in the study of diseases characterized by altered metabolism, such as cancer and diabetes.

Furthermore, the metabolism of this compound can be traced to pathways that intersect with central carbon metabolism, such as amino acid and lipid biosynthesis. lumenlearning.comlibretexts.org The incorporation of the ¹³C label into these biomolecules can provide insights into how cellular metabolic priorities are shifted in response to various stimuli. This ability to map the flow of carbon across a wide range of metabolic pathways is essential for understanding the integrated nature of cellular metabolism. nih.gov

Q & A

Basic Research Questions

Q. How is D-[1,2,3-13C3]glyceraldehyde synthesized, and what precautions are necessary during its preparation?

  • Methodology : The synthesis involves isotopic labeling via protected intermediates. For example, cyclohexylidene derivatives (e.g., 1,2:5,6-di-O-cyclohexylidene-D-mannitol) are used to stabilize the molecule during ¹³C incorporation at positions 1, 2, and 3. Deprotection yields the labeled glyceraldehyde .
  • Precautions : Hazard assessments must precede synthesis, including handling reactive aldehydes and isotopic reagents. Refer to ACS guidelines for risk mitigation (e.g., ventilation, PPE) .

Q. How can researchers ensure the stereochemical integrity of this compound in experimental setups?

  • Methodology : Use chiral chromatography or nuclear magnetic resonance (NMR) to verify the D-configuration. The compound’s absolute configuration aligns with D-(+)-glyceraldehyde, where the highest-numbered stereogenic center (C2) matches the reference standard .
  • Validation : Compare optical rotation data with unlabeled D-glyceraldehyde (+8.7° for pure enantiomers) .

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Avoid inhalation/contact with aerosols; use fume hoods and PPE (gloves, goggles). Though classified as non-hazardous, it may cause skin/eye irritation. Store in sealed containers at 2–8°C .

Advanced Research Questions

Q. How does this compound enable tracing of metabolic flux in glycolysis and the pentose phosphate pathway (PPP)?

  • Experimental Design : Incubate cells/tissues with the labeled compound. Isotopic enrichment in downstream metabolites (e.g., dihydroxyacetone phosphate, hexose phosphates) is quantified via mass spectrometry (MS) or ¹³C-NMR .
  • Key Insight : Asymmetric ¹³C labeling in glycogen (observed in cardiac studies) reveals PPP activity via transaldolase-mediated carbon rearrangements .

Q. How to resolve contradictions in isotopic enrichment data when using this compound?

  • Case Study : Unexpected ¹³C asymmetry in glycogen despite triose phosphate isomerase equilibrium.
  • Analysis : This suggests compartmentalized metabolism or enzyme-specific discrimination. Investigate transaldolase kinetics and subcellular localization of PPP enzymes .
  • Method : Combine isotopomer spectral analysis (ISA) with enzyme inhibition assays to isolate pathway contributions .

Q. What role does this compound play in studying lipid biosynthesis?

  • Application : The compound feeds into glycerol-3-phosphate, a precursor for triglycerides. Track ¹³C incorporation into lipid backbones via LC-MS to quantify de novo lipogenesis rates .
  • Challenge : Differentiate glyceraldehyde-derived carbons from other sources (e.g., glucose) using dual isotopic labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.